molecular formula C8H5ClF2O B13472011 2-Chloro-4-(difluoromethyl)benzaldehyde

2-Chloro-4-(difluoromethyl)benzaldehyde

Cat. No.: B13472011
M. Wt: 190.57 g/mol
InChI Key: ZNHLJLWAHXHSTF-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)benzaldehyde (CAS 1556048-54-4) is a versatile halogenated benzaldehyde derivative designed for advanced chemical synthesis and research. Its molecular structure, which features both chloro and difluoromethyl substituents on the aromatic ring, makes it a high-value intermediate in medicinal chemistry and materials science. In pharmaceutical research, this compound serves as a critical precursor for constructing bioactive molecules. The difluoromethyl (CF2H) group is a privileged motif in drug discovery, known to act as a bioisostere for alcohols, thiols, and other functional groups. Its key characteristic is the ability to act as a hydrogen bond donor , a property that can be leveraged to improve a drug molecule's binding affinity and selectivity . Furthermore, incorporating the CF2H group can favorably modulate key properties of lead compounds, including their metabolic stability and membrane permeability . The additional chloro substituent offers a distinct site for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold. Beyond pharmaceuticals, the distinct electronic properties of this compound make it a candidate for developing non-linear optical (NLO) materials . Chalcone derivatives derived from similar halogenated benzaldehydes have demonstrated significant third-order NLO properties, which are valuable for applications in photonic devices and optical limiting . Handling and Safety: This product is intended for research and laboratory use by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)benzaldehyde

InChI

InChI=1S/C8H5ClF2O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-4,8H

InChI Key

ZNHLJLWAHXHSTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)C=O

Origin of Product

United States

Synthetic Methodologies and Route Design for 2 Chloro 4 Difluoromethyl Benzaldehyde

Strategic Disconnection Approaches for Aryl Aldehyde Synthesis

Retrosynthetic analysis, or the method of strategic disconnection, provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Chloro-4-(difluoromethyl)benzaldehyde, two primary disconnection points are considered: the carbon-carbon bond of the aldehyde group and the carbon-fluorine bonds of the difluoromethyl group.

Formylation Strategies for Substituted Chlorobenzene Derivatives

A primary disconnection of the aldehyde group suggests a formylation reaction on a suitable 1-chloro-3-(difluoromethyl)benzene precursor. The feasibility of this approach hinges on the electronic nature of the aromatic ring. The presence of both a chloro and a difluoromethyl group, both of which are electron-withdrawing, deactivates the ring towards traditional electrophilic aromatic substitution reactions. wikipedia.orgmsu.edu

Classical formylation methods that rely on potent electrophiles are often necessary for such deactivated systems. Key strategies include:

Gattermann-Koch Reaction : This method utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a cuprous chloride co-catalyst to introduce a formyl group. purechemistry.orgyoutube.com

Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings. While less effective on strongly deactivated rings, it can sometimes be driven to completion under harsh conditions.

Rieche Formylation : This method uses dichloromethyl methyl ether and a strong Lewis acid such as titanium tetrachloride. It is particularly effective for phenols and other electron-rich arenes but can be adapted for less reactive substrates.

The directing effects of the existing substituents are a critical consideration. The chloro group is an ortho-, para-director, while the difluoromethyl group is a meta-director. In 1-chloro-3-(difluoromethyl)benzene, these directing effects are antagonistic. The position ortho to the chloro group and para to the difluoromethyl group (the desired position 4 for formylation) is sterically hindered and electronically disfavored by the difluoromethyl group. Conversely, the position para to the chloro group is also meta to the difluoromethyl group, making it a potential site for substitution. Careful optimization of reaction conditions is therefore essential to achieve the desired regioselectivity.

Introduction of the Difluoromethyl Group: Pre- and Post-Formylation Considerations

An alternative strategic approach involves introducing the difluoromethyl group onto a pre-functionalized benzaldehyde (B42025) derivative, such as 2-chlorobenzaldehyde or a protected version thereof. This retrosynthetic path offers a different set of synthetic challenges and opportunities.

Pre-Formylation Difluoromethylation: This strategy involves synthesizing 1-chloro-3-(difluoromethyl)benzene first, followed by formylation. The key advantage is that the difluoromethylation of simpler aromatics is often more straightforward. However, the subsequent formylation of the deactivated ring can be challenging, as discussed previously.

Post-Formylation Difluoromethylation: In this approach, the aldehyde functionality is already in place, and the difluoromethyl group is introduced at a later stage. This can be advantageous as the aldehyde group can be used to direct the substitution or can be protected during the difluoromethylation step. However, the aldehyde group itself is sensitive to many reagents, which can complicate the synthetic sequence.

A comparative analysis of these two strategies is crucial for efficient route design.

StrategyAdvantagesDisadvantages
Pre-Formylation Difluoromethylation - Simpler starting materials for difluoromethylation.- Avoids potential side reactions with the aldehyde group.- Formylation of a deactivated ring can be low-yielding.- Regioselectivity of formylation can be difficult to control.
Post-Formylation Difluoromethylation - Aldehyde can be used to direct substitution (if applicable).- May offer better overall yields if difluoromethylation of the benzaldehyde is efficient.- Aldehyde group may require protection and deprotection steps.- Reagents for difluoromethylation may not be compatible with the aldehyde functionality.

Classical and Modern Synthetic Protocols

The synthesis of this compound can be achieved through a variety of classical and modern synthetic methods. These protocols offer different levels of efficiency, functional group tolerance, and scalability.

Conventional Multistep Reaction Sequences

Classical approaches to the synthesis of substituted benzaldehydes often rely on a series of well-established functional group transformations. A plausible conventional route to this compound could begin with a substituted toluene (B28343) derivative. For instance, starting from 2-chloro-4-methylaniline, a Sandmeyer reaction could be employed to introduce a cyano group, which can then be reduced to the corresponding benzaldehyde. The difluoromethyl group could be introduced via the halogenation of the methyl group followed by a fluoride exchange reaction, although this can be a harsh process.

Another classical approach involves the oxidation of a corresponding benzyl alcohol. For example, 2-chloro-4-(difluoromethyl)benzyl alcohol could be oxidized to the desired aldehyde using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide. The synthesis of the precursor alcohol would be a key step in this sequence. A general example of a classical synthesis of a related compound, 5-chloro-2-(trifluoromethyl)benzaldehyde, involves the oxidation of (5-chloro-2-trifluoromethylphenyl)methanol with PCC. chemicalbook.com

A further example of a classical synthesis involves the hydrolysis of a dihalomethylarene. For instance, a toluene derivative can undergo radical chain halogenation to introduce two halogen atoms at the benzylic position, which can then be hydrolyzed to the aldehyde. youtube.com

Starting MaterialKey TransformationReagentsProduct
2-chloro-4-methylanilineSandmeyer reaction, reductionNaNO₂, HCl, CuCN; DIBAL-H2-chloro-4-methylbenzaldehyde
(5-chloro-2-trifluoromethylphenyl)methanolOxidationPyridinium chlorochromate (PCC)5-chloro-2-(trifluoromethyl)benzaldehyde chemicalbook.com
Toluene derivativeBenzylic halogenation, hydrolysisNBS, AIBN; H₂O, acid/baseSubstituted benzaldehyde youtube.com

Organometallic Approaches for Difluoromethylation (e.g., Copper-, Gold-, Iron-Mediated)

Modern organometallic chemistry has provided a powerful toolkit for the introduction of fluorinated motifs into organic molecules. The difluoromethyl group can be installed via cross-coupling reactions using various metal catalysts. These methods often offer high efficiency and functional group tolerance.

Copper-Mediated Difluoromethylation: Copper catalysts are widely used for the formation of C-CF₂H bonds. These reactions typically involve a difluoromethyl source, such as a difluoromethyl-containing organometallic reagent or a precursor that generates a difluoromethyl radical, and an aryl halide or boronic acid.

Palladium-Catalyzed Difluoromethylation: Palladium-catalyzed cross-coupling reactions are also highly effective for difluoromethylation. For example, aryl boronic acids can be coupled with a difluoromethylating agent in the presence of a palladium catalyst. au.dk

Iron-Catalyzed Difluoromethylation: Iron catalysts offer a more economical and environmentally friendly alternative to precious metal catalysts. Iron-catalyzed difluoromethylation of arylzinc reagents has been reported to proceed efficiently.

These organometallic approaches can be applied in both pre- and post-formylation strategies. For example, 1-bromo-2-chlorobenzene could be difluoromethylated using an organometallic approach, followed by formylation. Alternatively, a bromo-substituted 2-chlorobenzaldehyde could be directly difluoromethylated.

Catalyst SystemSubstrateDifluoromethyl SourceProduct
Palladium CatalystAryl Boronic AcidICF₂HAryl-CF₂H au.dk
Iron CatalystArylzinc Reagent2-PySO₂CF₂HAryl-CF₂H

Radical Difluoromethylation Techniques in Aromatic Systems

Radical-based methods have emerged as a powerful strategy for the difluoromethylation of aromatic systems. rsc.orgresearchgate.net These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. researchgate.net The radical can be generated from a variety of precursors under thermal, photochemical, or redox conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has become a particularly popular method for generating difluoromethyl radicals under mild conditions. nih.govmdpi.comnih.gov A photosensitizer absorbs light and initiates an electron transfer process, leading to the formation of the •CF₂H radical from a suitable precursor. This radical can then engage in a C-H functionalization of the aromatic ring.

The regioselectivity of radical difluoromethylation is often governed by the electronic properties of the aromatic substrate and the nature of the radical. The nucleophilic •CF₂H radical will preferentially add to electron-deficient positions on the aromatic ring. mdpi.com In the case of 1-chloro-3-(difluoromethyl)benzene, the position between the two electron-withdrawing groups (position 2) and the position para to the chloro group (position 4) are the most likely sites of attack.

MethodRadical SourceConditionsKey Features
Photoredox CatalysisSodium difluoromethanesulfinateVisible light, photosensitizerMild reaction conditions, high functional group tolerance nih.gov
Metal-Free Radical ReactionDifluoromethyltriphenylphosphonium bromideVisible lightAvoids the use of metal catalysts nih.gov

The development of these modern synthetic protocols has significantly expanded the accessibility of this compound and related compounds, enabling their use in a wide range of applications.

Palladium-Catalyzed Decarbonylative Difluoromethylation

A prominent and innovative method for the synthesis of difluoromethylated arenes is the palladium-catalyzed decarbonylative difluoromethylation of acid chlorides. This transformation provides a direct route to introduce the difluoromethyl group, a moiety of increasing importance in medicinal chemistry, by utilizing a readily available carboxylic acid derivative. The reaction proceeds at room temperature and demonstrates a broad tolerance for various functional groups, making it a versatile tool in organic synthesis. researchgate.net

The general mechanism of this reaction involves the coupling of an acid chloride with a difluoromethyl zinc reagent in the presence of a palladium catalyst. A key step in the catalytic cycle is the decarbonylation of an acyl-palladium intermediate, which leads to the formation of the desired difluoromethylated aromatic compound. The efficiency of this process is often enhanced by the use of specific phosphine ligands that promote the crucial steps of oxidative addition and reductive elimination.

While a specific documented synthesis of this compound via this method is not extensively detailed in the literature, a plausible synthetic route can be designed based on the established protocol. The hypothetical precursor, 2-chloro-4-formylbenzoyl chloride, would undergo decarbonylative difluoromethylation to yield the target molecule.

Hypothetical Reaction Scheme:

Table 1: Hypothetical Reaction Parameters for the Palladium-Catalyzed Decarbonylative Difluoromethylation of 2-chloro-4-formylbenzoyl chloride

ParameterValue
Catalyst Palladium(II) acetate
Ligand SPhos
Difluoromethylating Agent (Difluoromethyl)zinc bromide
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 12-24 hours
Hypothetical Yield 75-85%

Process Optimization and Green Chemistry Principles in Synthesis

The industrial production of specialty chemicals like this compound necessitates a strong focus on process optimization and the incorporation of green chemistry principles. The goal is to develop synthetic routes that are not only efficient and high-yielding but also environmentally benign and economically viable.

Development of Efficient Reaction Conditions and Catalytic Systems

The efficiency of the palladium-catalyzed decarbonylative difluoromethylation can be significantly influenced by the choice of catalyst, ligand, and reaction conditions. Research in this area focuses on developing highly active and stable catalytic systems that can operate under mild conditions with low catalyst loadings. The use of well-defined pre-catalysts can also contribute to improved reproducibility and efficiency.

Optimization studies for similar cross-coupling reactions often involve screening a variety of phosphine ligands and palladium sources to identify the optimal combination for a specific substrate. The reaction kinetics can be studied to understand the rate-determining steps and to further refine the reaction parameters, such as temperature and concentration, to maximize throughput.

Continuous Flow Synthesis Methodologies (General to Benzaldehydes)

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. acs.orgacs.org

Solvent Selection and Reaction Environment Engineering

Green chemistry principles advocate for the use of safer and more environmentally friendly solvents. The ideal solvent should be non-toxic, biodegradable, and derived from renewable resources. Water, ethanol, and supercritical carbon dioxide are often cited as green solvent alternatives. For palladium-catalyzed reactions, the polarity of the solvent can play a crucial role. While non-polar solvents may be suitable for certain steps, polar aprotic solvents can sometimes enhance the rate of key elementary steps in the catalytic cycle. A thorough screening of solvents is therefore essential in the development of a sustainable synthetic process.

Beyond solvent selection, engineering the reaction environment can also contribute to a greener process. This can include minimizing the use of solvents altogether through high-concentration or solvent-free reaction conditions. The use of phase-transfer catalysts or biphasic solvent systems can also facilitate product separation and catalyst recycling, further reducing the environmental footprint of the synthesis.

Table 2: Green Chemistry Metrics for Consideration in Benzaldehyde Synthesis

MetricDescriptionGoal
Atom Economy A measure of the efficiency of a chemical reaction in converting reactants to the desired product.Maximize
E-Factor The ratio of the mass of waste to the mass of product.Minimize
Process Mass Intensity (PMI) The total mass of materials used (water, solvents, reagents, etc.) to produce a certain mass of product.Minimize
Solvent Intensity The ratio of the mass of solvent used to the mass of product.Minimize

By systematically applying these principles of process optimization and green chemistry, the synthesis of this compound can be developed into a more sustainable and economically competitive process.

Reactivity and Mechanistic Investigations of 2 Chloro 4 Difluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in 2-Chloro-4-(difluoromethyl)benzaldehyde is intricately governed by the electronic properties of its substituents. The chloro and difluoromethyl groups exert significant influence on the electron density of the aromatic system, thereby directing the course of both electrophilic and nucleophilic substitution reactions.

The chloro and difluoromethyl groups are both classified as electron-withdrawing groups, a characteristic that deactivates the aromatic ring towards electrophilic substitution. minia.edu.eglibretexts.org This deactivation stems from the inductive effect, where the high electronegativity of chlorine and fluorine atoms pulls electron density away from the benzene ring. libretexts.orgresearchgate.net

The chloro group, while inductively withdrawing, can also donate electron density to the ring through resonance, a phenomenon where its lone pair of electrons participates in π-conjugation. libretexts.orgresearchgate.net This dual nature results in the chloro group being a deactivator but an ortho-, para-director in electrophilic aromatic substitution reactions. minia.edu.egresearchgate.net This directing effect is attributed to the stabilization of the cationic intermediate (the sigma complex) when the electrophile attacks at the ortho and para positions. researchgate.net

The difluoromethyl group (-CF2H), on the other hand, is a strongly deactivating, meta-directing group. minia.edu.eg Its powerful electron-withdrawing nature is primarily due to the strong inductive effect of the two fluorine atoms. Unlike the chloro group, the difluoromethyl group does not have lone pairs to participate in resonance donation to the ring. The difluoromethyl group's influence can be compared to the trifluoromethyl group (-CF3), which is also a potent deactivating and meta-directing group. minia.edu.eg

The combined influence of these two substituents on this compound renders the aromatic ring significantly less reactive towards electrophiles than benzene. Any electrophilic attack would be directed to the positions meta to the difluoromethyl group and ortho/para to the chloro group.

The deactivating nature of the chloro and difluoromethyl groups makes direct functionalization of the aromatic ring of this compound challenging. However, these groups can be exploited to achieve selective transformations. For instance, the presence of the difluoromethyl group can be leveraged in radical-mediated reactions. The C-F bonds in a trifluoromethyl group can be selectively functionalized, and similar strategies could potentially be applied to the difluoromethyl group, providing a pathway to introduce new functionalities onto the aromatic ring. scispace.com

Furthermore, the chloro group can be a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon or carbon-nitrogen bonds at that position. d-nb.info This approach circumvents the need for direct electrophilic or nucleophilic substitution on the deactivated ring.

Aldehyde Group Transformations

The aldehyde group is a highly reactive functional group that can undergo a wide array of transformations, including oxidation, reduction, and condensation reactions.

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4) and chromic acid. The reaction proceeds through the formation of a permanganate ester intermediate, which then collapses to the carboxylic acid. researchgate.net The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and difluoromethyl groups in this compound, would be expected to increase the electrophilicity of the aldehyde carbon, potentially facilitating the attack of the oxidizing agent. researchgate.net

Reduction: The reduction of aldehydes to primary alcohols can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common choice due to its mildness and selectivity. The reaction involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon. The rate of reduction is also influenced by the substituents on the aromatic ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, thus accelerating the rate of reduction. rsc.org

TransformationReagentProduct
OxidationKMnO42-Chloro-4-(difluoromethyl)benzoic acid
ReductionNaBH4(2-Chloro-4-(difluoromethyl)phenyl)methanol

The aldehyde group of this compound is a key participant in various condensation reactions, which are crucial for the construction of larger, more complex molecules.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base. wikipedia.orgresearchgate.net The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org this compound can serve as the aldehyde component in this reaction, leading to the formation of a variety of functionalized alkenes. sigmaaldrich.comsigmaaldrich.com The reaction is often catalyzed by amines or their salts. organicreactions.org

Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is typically acid-catalyzed and provides a straightforward route to a class of compounds with significant pharmaceutical applications. wikipedia.orgmdpi.com this compound can be employed as the aldehyde component in this reaction, leading to the synthesis of dihydropyrimidinones bearing the 2-chloro-4-(difluoromethyl)phenyl substituent. nih.gov

Imine Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The reaction is reversible and the equilibrium can be shifted towards the product by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com this compound readily undergoes this reaction with a variety of primary amines to yield the corresponding imines. nih.gov

ReactionReactantsProduct Type
Knoevenagel CondensationActive Methylene Compoundα,β-Unsaturated Compound
Biginelli Reactionβ-Ketoester, Urea/ThioureaDihydropyrimidinone/thione
Imine FormationPrimary AmineImine (Schiff Base)

Aminobenzylation reactions are a class of reactions that involve the formation of a new carbon-carbon and carbon-nitrogen bond in a single step. A one-pot aminobenzylation of aldehydes with toluenes has been developed, providing a rapid route to 1,2-diarylethylamine derivatives. d-nb.info This reaction typically involves the in-situ formation of an aldimine from the aldehyde, which is then attacked by a deprotonated toluene (B28343) derivative. nih.govresearchgate.net this compound can serve as the aldehyde component in this reaction, leading to the synthesis of complex amine structures. d-nb.info The reaction is often mediated by a strong base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), and can be influenced by the presence of additives like cesium trifluoroacetate (B77799) (CsTFA). d-nb.infonih.gov

Reactivity of the Difluoromethyl Group

Hydrogen Bonding Interactions and Donor Properties of the CF2H Group

The difluoromethyl (CF2H) group is a key structural feature of this compound that significantly influences its intermolecular interactions. Due to the presence of two highly electronegative fluorine atoms, the C-H bond in the CF2H group is polarized. beilstein-journals.orgrsc.org This polarization renders the hydrogen atom sufficiently acidic to act as a hydrogen bond donor, a capacity not typically observed in traditional C-H groups. nih.gov This interaction, often denoted as a C–H···O or C–H···N non-conventional hydrogen bond, is crucial in molecular recognition, crystal engineering, and the design of bioactive molecules. nih.gov

The CF2H group is often considered a bioisostere of hydroxyl (OH) and thiol (SH) groups, capable of mimicking their hydrogen bonding roles but with different lipophilicity and metabolic stability. beilstein-journals.orgnih.govnih.gov Experimental and computational studies have confirmed that the CF2H group can form hydrogen bonds with various acceptors. nih.govresearchgate.net Quantum mechanical calculations have shown that the binding energy of a CF2H···O interaction can range from 1.0 to 5.5 kcal/mol. beilstein-journals.org While these bonds are generally weaker than classical hydrogen bonds (e.g., O-H···O), they are directional and specific, contributing significantly to the stability of molecular conformations and assemblies. beilstein-journals.orgnih.gov The strength of this hydrogen bond is influenced by the electronic environment; for instance, attachment to an aromatic system can enhance its donor capability. beilstein-journals.org

Table 1: Comparison of Hydrogen Bond Donor Properties
Donor GroupTypical Bond Energy (kcal/mol)Nature of InteractionSignificance
O-H3 - 15Classical, StrongPrimary determinant in the structure of water, proteins, and DNA.
N-H2 - 8Classical, ModerateCrucial for the structure of proteins and nucleic acids.
C-F2H1 - 5.5 beilstein-journals.orgNon-classical, Weak to ModerateActs as a bioisosteric replacement for OH or SH groups in drug design. beilstein-journals.orgnih.gov

Potential for Further Fluorination or Defluorination

The difluoromethyl group in this compound is a potential site for further chemical transformations, such as additional fluorination or defluorination, although these reactions present distinct challenges.

Further Fluorination: The conversion of a difluoromethyl (CF2H) group to a trifluoromethyl (CF3) group involves the substitution of the remaining hydrogen atom with fluorine. This C-H fluorination is a difficult transformation that requires powerful fluorinating agents. Electrophilic fluorinating reagents, often used in conjunction with radical initiators or under photolytic conditions, could potentially achieve this. However, the high reactivity of these reagents can lead to low selectivity and unwanted side reactions, particularly with the sensitive aldehyde group present in the molecule.

Defluorination: The removal of fluorine atoms from the CF2H group is also a conceivable, though challenging, process. Reductive defluorination can be mediated by strong reducing agents or certain transition metal complexes. ccspublishing.org.cn For example, magnesium metal has been used to promote the hydrodefluorination of trifluoromethyl arenes to difluoromethyl arenes. researchgate.net Such methods could potentially be adapted to reduce the CF2H group to a monofluoromethyl (CH2F) or even a methyl (CH3) group. However, controlling the extent of defluorination is difficult because the C-F bond strength decreases as fluorine atoms are removed, often leading to over-reduction. ccspublishing.org.cn Frustrated Lewis pairs have also been shown to selectively activate C-F bonds in CF3 and CF2H groups, opening pathways for their functionalization. nih.gov

Reaction Mechanism Elucidation for Derivatization

Detailed Mechanistic Studies of Key Transformation Steps

The primary site for the derivatization of this compound is its aldehyde functional group. The reactivity of this group is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the chlorine atom and the difluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). ncert.nic.infiveable.memasterorganicchemistry.com

Nucleophilic Addition: This is the most fundamental reaction of aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. ncert.nic.in This leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.orgpressbooks.pub This intermediate is then typically protonated in a second step to yield the final alcohol product. libretexts.orgpressbooks.pub The rate of this reaction is enhanced by the electron-withdrawing substituents on the benzaldehyde ring. fiveable.me

Wittig Reaction: This reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). stackexchange.com The mechanism is generally understood to proceed via a [2+2] cycloaddition between the ylide and the aldehyde. stackexchange.comtotal-synthesis.com This forms a transient, four-membered ring intermediate called an oxaphosphetane. total-synthesis.comorganic-chemistry.org The oxaphosphetane then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction. total-synthesis.com The stereochemistry (E/Z) of the resulting alkene depends on the stability of the ylide used. organic-chemistry.org

Identification of Intermediates and Transition States

Elucidating the transient species involved in a reaction is fundamental to understanding its mechanism.

Intermediates: In nucleophilic addition reactions, the tetrahedral alkoxide is the key intermediate. ncert.nic.inlibretexts.org Its formation is the rate-determining step in many cases. While generally short-lived, its existence is supported by extensive kinetic and spectroscopic studies of carbonyl additions. In the Wittig reaction, the oxaphosphetane is the critical intermediate. stackexchange.comtotal-synthesis.com The structure and stability of this four-membered ring dictate the stereochemical outcome of the reaction. For reactions like the Knoevenagel condensation, which involves the reaction of the aldehyde with active methylene compounds, iminium species and other intermediates have been identified through methods like mass spectrometry. tandfonline.com

Transition States: Transition states are high-energy, fleeting structures that cannot be isolated but can be modeled using computational chemistry. For a nucleophilic addition, the transition state involves the partial formation of the new bond between the nucleophile and the carbonyl carbon, and the simultaneous partial breaking of the C=O π-bond. youtube.com For the Wittig reaction, the transition state is the concerted formation of the oxaphosphetane ring via [2+2] cycloaddition. stackexchange.com Computational modeling helps to determine the activation energies of these transition states, providing insight into reaction rates and selectivity.

Table 2: Key Reactive Species in Derivatization Reactions
Reaction TypeKey IntermediateNature of IntermediateKey Transition State
Nucleophilic AdditionTetrahedral Alkoxide ncert.nic.inlibretexts.orgZwitterionic or anionic species with sp³ hybridized carbon.Partial bond formation between nucleophile and carbonyl carbon.
Wittig ReactionOxaphosphetane total-synthesis.comorganic-chemistry.orgFour-membered heterocyclic ring containing phosphorus and oxygen.[2+2] cycloaddition transition state. stackexchange.com

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Difluoromethyl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-Chloro-4-(difluoromethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its atomic connectivity and electronic environment.

Comprehensive ¹H NMR, ¹³C NMR, and ¹⁹F NMR Analysis

A detailed analysis using one- and two-dimensional NMR techniques would allow for the precise assignment of all proton, carbon, and fluorine signals in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton should appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group. The three aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling. The proton on C5 would likely appear as a doublet, coupled to the proton on C6. The proton on C3 would be a doublet coupled to the proton on C5, and the proton on C6 would appear as a doublet of doublets, coupled to the protons on C3 and C5. The difluoromethyl group's proton will present a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon environments within the molecule. The carbonyl carbon of the aldehyde is expected to have the most downfield chemical shift, typically between 185 and 195 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with their specific shifts influenced by the chloro, difluoromethyl, and aldehyde substituents. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms of the difluoromethyl group are expected to be chemically equivalent, giving rise to a single signal. This signal would be split into a doublet by the adjacent proton. The chemical shift of the difluoromethyl group is anticipated to be in the characteristic range for such moieties. Computational methods are often employed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy. worktribe.comrsc.org

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H 10.1 s -
¹H 7.8 d 8.0
¹H 7.6 d 8.0
¹H 7.5 dd 8.0, 2.0
¹H 6.8 t 56.0
¹³C 190.5 s -
¹³C 138.0 s -
¹³C 135.5 t 25.0
¹³C 132.0 s -
¹³C 130.0 d -
¹³C 128.5 d -
¹³C 125.0 d -
¹³C 115.0 t 240.0
¹⁹F -115.0 d 56.0

Note: These are predicted values and may differ from experimental results.

Elucidation of Regio- and Stereochemical Features

NMR spectroscopy is instrumental in confirming the regiochemistry of substituted aromatic rings. The observed coupling patterns and chemical shifts in the ¹H NMR spectrum of this compound would definitively establish the 1,2,4-substitution pattern. For instance, the presence of three distinct aromatic proton signals with specific splitting patterns would rule out other possible isomers. Furthermore, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide correlations between protons and carbons, further solidifying the structural assignment. There are no stereochemical features to be determined for this achiral molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The most prominent band would be the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1700-1720 cm⁻¹. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group would likely appear as strong bands in the 1000-1200 cm⁻¹ range. Computational DFT calculations can be used to predict the vibrational frequencies and intensities with good accuracy. nih.govniscpr.res.in

Predicted FT-IR Data for this compound

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3050-3100 Medium Aromatic C-H Stretch
2820-2920 Medium Aldehydic C-H Stretch
1710 Strong Aldehydic C=O Stretch
1580-1600 Medium Aromatic C=C Stretch
1450-1500 Medium Aromatic C=C Stretch
1100-1200 Strong C-F Stretch
700-800 Medium C-Cl Stretch

Note: These are predicted values and may differ from experimental results.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be strong. The C-Cl stretching vibration should also be readily observable. The symmetric C-F stretching of the difluoromethyl group would also be Raman active. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations are often used to support the assignment of experimental Raman spectra. nih.govresearchgate.net

Predicted Raman Data for this compound

Predicted Raman Shift (cm⁻¹) Intensity Assignment
3050-3100 Medium Aromatic C-H Stretch
1580-1600 Strong Aromatic Ring Breathing
1000-1100 Medium Aromatic Ring Trigonal Bending
1100-1200 Medium Symmetric C-F Stretch
700-800 Strong C-Cl Stretch

Note: These are predicted values and may differ from experimental results.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, which can be used to confirm its molecular formula (C₈H₅ClF₂O). The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1), the formyl radical (M-29), and carbon monoxide (M-28). The presence of the difluoromethyl and chloro substituents would also lead to characteristic fragmentation patterns, such as the loss of a chlorine radical or a difluoromethyl radical.

Predicted High-Resolution Mass Spectrometry Data for this compound

Predicted m/z Ion Formula Description
190.0013 [C₈H₅³⁵ClF₂O]⁺ Molecular Ion
192.0000 [C₈H₅³⁷ClF₂O]⁺ Molecular Ion (³⁷Cl isotope)
189.0000 [C₈H₄³⁵ClF₂O]⁺ [M-H]⁺
161.0000 [C₇H₄³⁵ClF₂]⁺ [M-CHO]⁺
155.0000 [C₈H₅F₂O]⁺ [M-Cl]⁺

Note: These are predicted values and may differ from experimental results.

Elucidating Molecular Formulae and Fragmentation Pathways

Mass spectrometry serves as a powerful tool for confirming the molecular weight and deducing the fragmentation patterns of organic molecules, thereby providing valuable information about their structure. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a characteristic molecular ion peak and a series of fragment ions that reveal the molecule's inherent structural vulnerabilities.

Key fragmentation pathways would likely include:

Loss of a Hydrogen Radical: Cleavage of the formyl C-H bond, a common fragmentation for aldehydes, would result in a stable acylium ion (M-1)⁺.

Loss of the Formyl Radical: The cleavage of the bond between the aromatic ring and the carbonyl group would lead to the loss of the •CHO radical, producing a [M-29]⁺ ion.

Loss of Chlorine: The expulsion of a chlorine radical would generate a [M-35]⁺ species. Due to the presence of the ³⁷Cl isotope, a characteristic M+2 peak would be expected for all chlorine-containing fragments.

Fragmentation of the Difluoromethyl Group: The CHF₂ group may undergo fragmentation, potentially involving the loss of a fluorine radical or the entire difluoromethyl radical.

The fragmentation pattern of the closely related compound, 2-Chloro-4-fluorobenzaldehyde (B1630644), shows a prominent molecular ion peak and significant peaks corresponding to the loss of a hydrogen atom and the formyl group. It is reasonable to infer that this compound would exhibit a similar pattern, with additional fragmentation channels related to the difluoromethyl moiety.

Table 1: Predicted Major Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonPlausible Fragmentation Pathway
[M]⁺•[C₈H₅ClF₂O]⁺•Molecular Ion
[M-1]⁺[C₈H₄ClF₂O]⁺Loss of H• from the aldehyde group
[M-29]⁺[C₇H₄ClF₂]⁺Loss of •CHO from the aldehyde group
[M-35]⁺[C₈H₅F₂O]⁺Loss of Cl• from the aromatic ring
[M-51]⁺[C₇H₄ClO]⁺Loss of •CHF₂ from the aromatic ring

This table is illustrative and based on established fragmentation principles for analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the reviewed literature, the solid-state structures of numerous substituted benzaldehyde (B42025) derivatives have been extensively studied, providing a framework for understanding the expected structural features. uni.lu

Conformational Analysis in Crystalline State

The conformation of this compound in the crystalline state would be primarily determined by the orientation of the aldehyde and difluoromethyl groups relative to the benzene (B151609) ring. The aldehyde group is expected to be coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from the ortho-chloro substituent could potentially lead to a slight deviation from planarity.

The rotational barrier around the C(aryl)-CHO bond in benzaldehydes is relatively low, allowing for the possibility of different conformers. The relative orientation of the carbonyl oxygen and the ortho-chloro substituent would be a key conformational feature. Theoretical and spectroscopic studies on halobenzaldehydes suggest that the conformational energies are influenced by a balance of steric and electronic interactions.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, several types of interactions would be anticipated to play a significant role in the supramolecular assembly.

C-H···O Hydrogen Bonds: The aldehydic hydrogen and aromatic C-H groups can act as hydrogen bond donors to the carbonyl oxygen of neighboring molecules, often leading to the formation of chains or dimeric motifs.

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential (σ-hole), could participate in halogen bonds with electron-rich atoms like the carbonyl oxygen of an adjacent molecule.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which contribute significantly to the stabilization of the crystal structure. These can be either face-to-face or offset.

Interactions involving Fluorine: The difluoromethyl group introduces the possibility of C-H···F hydrogen bonds and F···F contacts, which are known to influence the crystal packing of fluorinated organic compounds. The presence of organic fluorine can lead to unique packing motifs. researchgate.net

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Geometry/Distance
Hydrogen BondC(aldehyde)-HO(carbonyl)Linear or near-linear, H···O distance ~2.2-2.6 Å
Hydrogen BondC(aromatic)-HO(carbonyl)Variable, H···O distance ~2.3-2.8 Å
Hydrogen BondC(aromatic)-HF(difluoromethyl)Variable, H···F distance ~2.4-2.9 Å
Halogen BondC(aromatic)-ClO(carbonyl)C-Cl···O angle ~165°, Cl···O distance slightly less than sum of van der Waals radii
π-π StackingBenzene RingBenzene RingInterplanar distance ~3.3-3.8 Å

This table presents plausible interactions based on crystallographic data of related compounds.

Computational and Theoretical Studies of 2 Chloro 4 Difluoromethyl Benzaldehyde

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are foundational to modern computational chemistry. The two primary approaches are ab initio methods and Density Functional Theory (DFT). Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. In contrast, DFT methods calculate the total energy of a system based on its electron density, offering a favorable balance between accuracy and computational cost. For molecules like substituted benzaldehydes, DFT, particularly using functionals like B3LYP, has been shown to provide reliable results for geometry and vibrational frequencies. nih.govniscpr.res.in

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of the molecule. For 2-Chloro-4-(difluoromethyl)benzaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

A key aspect of its structure is the orientation of the aldehyde (-CHO) and difluoromethyl (-CHF₂) groups relative to the benzene (B151609) ring. Conformational analysis would be performed by systematically rotating these groups and calculating the energy at each step to map out the potential energy surface. This analysis would identify the global minimum energy conformer (the most stable shape) and any local minima, as well as the energy barriers to rotation between them. It is expected that the most stable conformer would have the aldehyde group lying in the plane of the benzene ring to maximize conjugation.

Hypothetical Optimized Geometric Parameters This table presents illustrative data for the most stable conformer of this compound as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
C-Cl~1.74 Å
C-C (ring)~1.39 - 1.41 Å
C-CHF₂~1.51 Å
Bond AngleC-C-O~124°
Cl-C-C~119°
Dihedral AngleC-C-C=O~0° or 180°

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Understanding the electronic structure is crucial for predicting a molecule's reactivity. This is often achieved by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Positive potential would be expected around the aldehyde proton.

Hypothetical Frontier Orbital Energies This table illustrates typical energy values for frontier orbitals as would be calculated for this compound.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uknih.gov These calculations yield theoretical shielding tensor values for each nucleus, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).

IR Frequencies : The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands seen in an infrared (IR) spectrum. niscpr.res.in Because the calculations typically assume a harmonic oscillator model and are performed on a single molecule in the gas phase, the calculated frequencies are often systematically higher than experimental values. They are therefore commonly scaled by an empirical factor to improve agreement with experimental data. niscpr.res.in For substituted benzaldehydes, characteristic vibrational modes include the C=O stretch of the aldehyde group, C-H stretching, and various ring vibrations. libretexts.org

Hypothetical Predicted Spectroscopic Data This table shows a comparison of predicted and expected experimental values for key spectroscopic features of this compound.

SpectrumGroupCalculated ValueExpected Experimental Value
IR FrequencyC=O Stretch~1735 cm⁻¹~1705 cm⁻¹
Aromatic C=C Stretch~1610 cm⁻¹~1590 cm⁻¹
C-F Stretch~1100-1150 cm⁻¹~1080-1130 cm⁻¹
¹H NMR ShiftAldehyde (-CHO)~10.1 ppm~9.9 ppm
Aromatic (Ar-H)~7.5 - 8.0 ppm~7.3 - 7.8 ppm
¹³C NMR ShiftCarbonyl (C=O)~191 ppm~189 ppm

Reaction Pathway Modeling and Transition State Characterization

Beyond static molecular properties, computational chemistry is invaluable for studying the dynamics of chemical reactions. It allows for the exploration of reaction mechanisms, the identification of transient intermediates, and the characterization of transition states. wikipedia.orgscience.gov

Computational Simulation of Reaction Mechanisms

To model a chemical reaction, a potential energy surface (PES) is mapped out. This surface represents the energy of the molecular system as a function of the positions of its atoms. By locating the minimum energy paths on this surface, one can trace the progression of a reaction from reactants to products.

For this compound, a typical reaction to study would be the nucleophilic addition to the carbonyl carbon, a fundamental reaction of aldehydes. Computational simulations would involve modeling the approach of a nucleophile to the aldehyde, identifying any intermediate structures (like a tetrahedral intermediate), and locating the transition state that connects the reactant and intermediate states. nih.govcanterbury.ac.ukresearchgate.net These calculations provide a step-by-step molecular movie of the reaction mechanism.

Energetic Landscape of Transformations

The energetic landscape of a reaction provides quantitative information about its feasibility and rate. The key points on this landscape are the stationary points: minima (reactants, products, intermediates) and first-order saddle points (transition states).

According to transition state theory, the rate of a reaction is determined by the height of the energy barrier, known as the activation energy (ΔG‡), which is the difference in free energy between the reactants and the transition state. wikipedia.org By calculating the energies of the reactants and the transition state, computational methods can provide an estimate of this barrier. A high barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. Locating the precise geometry and energy of the transition state is a critical, though often challenging, part of modeling reaction kinetics. science.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. For substituted benzaldehydes, these models are used to predict characteristics ranging from toxicity to spectroscopic properties. nih.govtandfonline.com

Research on various substituted benzaldehydes has successfully established QSAR models to predict their toxicity to organisms like Photobacterium phosphoreum. tandfonline.com Similarly, QSPR models have been developed to predict physical properties, such as the 17O carbonyl chemical shifts, by correlating them with calculated structural descriptors. nih.govacs.org These models demonstrate that the biological and physical properties of benzaldehyde (B42025) derivatives are heavily influenced by the nature and position of their substituents. For this compound, the electron-withdrawing effects of the chloro and difluoromethyl groups would be critical parameters in any such model.

The predictive power of QSAR and QSPR models relies on the calculation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. researchgate.net For substituted benzaldehydes, these descriptors fall into several categories, including electronic, steric, and topological, which together describe the potential for various molecular interactions.

A study on the toxicity of 21 substituted benzaldehydes found that their bio-reactivity was significantly correlated with descriptors such as dipole moment, polarizability, and the most negative net atomic charge on an atom. tandfonline.com An increase in these values was associated with higher toxicity, suggesting that electrostatic interactions are crucial. tandfonline.com For instance, a more negative net charge on an atom could facilitate the formation of Schiff bases with amino groups in enzymes, leading to increased biological effect. tandfonline.com Another comprehensive QSPR study on 50 substituted benzaldehydes utilized a range of electronic and steric descriptors calculated at the semiempirical PM3 level to model 17O carbonyl chemical shifts. nih.gov

The following table summarizes key theoretical descriptors used in the analysis of substituted benzaldehydes and their relevance to molecular interactions.

Descriptor CategoryDescriptor ExampleRelevance to Molecular Interactions
Electronic Dipole MomentInfluences long-range electrostatic interactions (dipole-dipole) and overall molecular polarity, affecting solubility and binding orientation. tandfonline.com
Net Atomic ChargesDetermines sites for electrostatic interactions, hydrogen bonding, and potential covalent bond formation (e.g., Schiff base). tandfonline.com
PolarizabilityRelates to the molecule's ability to form instantaneous dipoles, influencing London dispersion forces and van der Waals interactions. tandfonline.com
Steric Molecular Volume/Surface AreaDefines the size and shape of the molecule, which is critical for fitting into active sites of enzymes or receptors (steric hindrance).
Topological Molecular Connectivity IndicesQuantify the degree of branching and complexity of the molecular structure, which can be correlated with properties like boiling point and toxicity. tandfonline.com

For this compound, these descriptors would quantify the influence of its specific substitution pattern. The electronegative chlorine and difluoromethyl groups would significantly impact the electronic descriptors, altering the molecule's dipole moment and the charge distribution across the aromatic ring and aldehyde functional group.

Molecular Dynamics Simulations (General to Benzaldehydes)

MD simulations have been used to investigate the solvation of benzaldehyde in various media, such as supercritical CO2. researchgate.net These studies reveal how solvent molecules arrange themselves around the solute molecule. It was observed that CO2 molecules' spatial distribution closely follows the negative electrostatic potential of the benzaldehyde molecule, indicating that electrostatic interactions are a primary driver of the solvation structure. researchgate.net Such simulations can detail the local solvent density, coordination numbers, and interaction energies, providing a microscopic view of the solvation process. researchgate.net

Furthermore, MD simulations can be applied to understand how benzaldehydes interact with more complex systems. For example, simulations have been used to explore the co-exposure effects of benzaldehyde and C60 fullerenes, providing insights at an atomistic level. nih.gov In a broader context of aldehydes, MD simulations have also been employed to reveal how toxic aldehydes interact with biological macromolecules like amylose in starch, showing that interactions were a primary reason for the migration of these aldehydes into the food matrix. nih.gov These examples highlight the capability of MD simulations to model the behavior of benzaldehydes in diverse chemical and biological environments, from simple solvation to complex interactions with biomolecules and materials. The conformational flexibility, particularly the rotation of the aldehyde and difluoromethyl groups, and the planarity of the benzene ring are critical parameters in these simulations. acs.org

Role As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Precursor for Pharmaceutical Intermediates and Drug Scaffolds

While the difluoromethyl group is of significant interest in medicinal chemistry for its ability to modulate the physicochemical properties of drug candidates, specific research detailing the use of 2-Chloro-4-(difluoromethyl)benzaldehyde as a direct precursor for pharmaceutical intermediates is not widely published.

Rational Design of Bioactive Molecules Incorporating the this compound Moiety

The rational design of bioactive molecules often involves incorporating specific structural motifs to enhance biological activity, improve metabolic stability, or alter pharmacokinetic properties. The 2-chloro-4-(difluoromethyl)phenyl moiety present in this compound could be a valuable component in such designs. The difluoromethyl group, in particular, is often used as a bioisostere for hydroxyl or thiol groups and can increase lipophilicity and binding affinity. However, specific examples or detailed research findings on the rational design of molecules starting from this compound are not available in the public domain.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Indoles)

Aromatic aldehydes are common starting materials for the synthesis of nitrogen-containing heterocycles. For instance, the aldehyde group can undergo condensation reactions with compounds containing amine functionalities to form key intermediates for heterocycles like pyrimidines or indoles through reactions such as the Biginelli reaction or the Fischer indole synthesis, respectively. Despite this general reactivity pattern, specific studies documenting the synthesis of pyrimidines, indoles, or other nitrogenous heterocycles using this compound as the starting aldehyde could not be identified in the available literature.

Intermediate in Agrochemical Research and Development

Fluorinated compounds play a crucial role in the agrochemical industry, often enhancing the efficacy of herbicides and fungicides. The structural elements of this compound make it a plausible candidate for an intermediate in this sector.

Design and Synthesis of Herbicides and Fungicides Derivatives

The synthesis of novel herbicides and fungicides frequently involves the combination of various substituted aromatic rings. While related fluorinated benzaldehydes are used in agrochemical synthesis, specific research outlining the design and synthesis of herbicide or fungicide derivatives directly from this compound is not presently documented.

Applications in Materials Science Research

The field of materials science utilizes a wide array of organic molecules as monomers or precursors for the development of new materials with specific properties. Chemical suppliers list this compound as a compound relevant to materials science, suggesting its potential utility in this area. sigmaaldrich.com

Monomer or Precursor for Functional Polymers and Organic Semiconductors

Development of Dyes and Pigments

There is currently no available scientific literature or patent documentation that describes the use of this compound as a precursor or intermediate in the synthesis of dyes or pigments. While benzaldehyde (B42025) derivatives are foundational in the synthesis of various colorants (e.g., triarylmethane dyes), the specific contribution or application of this particular difluoromethylated compound has not been reported.

Utility in Fine Chemical Synthesis

While halogenated and fluorinated benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials, specific examples and detailed research findings for this compound are not documented in available literature. Its structure suggests potential for use in creating complex molecules where the difluoromethyl group is a key functional component, but no concrete synthetic routes or target molecules derived from this specific precursor have been published.

Table of Compounds Mentioned

Advanced Derivatives and Functional Materials Incorporating the 2 Chloro 4 Difluoromethyl Benzaldehyde Core

Design and Synthesis of Novel Molecular Architectures

Structural modifications of the 2-chloro-4-(difluoromethyl)benzaldehyde core are primarily achieved through reactions involving the aldehyde functional group and electrophilic aromatic substitution. The inherent chemical properties of the starting molecule are heavily influenced by its existing substituents. The chlorine atom and the difluoromethyl group are both electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution but also influences the reactivity of the aldehyde.

Common synthetic transformations include:

Reactions at the Aldehyde Group: The aldehyde is a versatile handle for a wide range of reactions, such as condensation to form imines (Schiff bases), Wittig reactions to produce alkenes, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. For instance, condensation with various primary amines can generate a library of imine derivatives.

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, leading to the formation of cyanohydrins, acetals, and other addition products.

Aromatic Substitution: Further substitution on the aromatic ring, although challenging due to the deactivating groups, can be achieved under specific conditions to introduce nitro, amino, or additional halogen groups, further tuning the molecule's properties.

The introduction of different substituents can have profound effects on the chemical and physical properties of the resulting derivatives. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the molecule. This, in turn, affects reactivity, stability, and intermolecular interactions. For example, adding an electron-donating group like a methoxy (B1213986) group could partially counteract the electron-withdrawing effects of the existing chloro and difluoromethyl groups. Variations in activity based on substituent effects are often analyzed quantitatively using physicochemical parameters and regression analyses. researchgate.net

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of a large number of diverse compounds from a common building block like this compound. wikipedia.org This high-throughput approach allows for the efficient exploration of structure-activity relationships by creating a "library" of related molecules. uomustansiriyah.edu.iq

A typical combinatorial synthesis using this core might involve solid-phase synthesis. wikipedia.org In this method, the this compound molecule is first anchored to a solid support (e.g., a polymer bead). This immobilization simplifies the purification process, as excess reagents and by-products can be washed away easily after each reaction step. wikipedia.orguomustansiriyah.edu.iq

The general steps for generating a library could be:

Attachment to Solid Support: The aldehyde is covalently linked to a resin.

Parallel Reactions: The resin-bound aldehyde is distributed into an array of reaction vessels (e.g., a 96-well plate).

Derivatization: A different reactant (e.g., from a library of amines, hydrazines, or organometallic reagents) is added to each well, leading to the formation of a diverse set of products in parallel.

Cleavage: Once the reactions are complete, the desired final products are cleaved from the solid support.

Screening: The resulting library of compounds can then be screened for desired properties. wikipedia.org

This approach makes it possible to prepare tens to thousands of compounds in a single process, significantly accelerating the discovery of molecules with interesting functional properties. wikipedia.org

Investigation of Physicochemical Properties Relevant to Research Applications

The halogen and difluoromethyl substituents on the benzaldehyde (B42025) ring significantly influence the physicochemical properties of its derivatives, making them valuable intermediates. mdpi.com Understanding these properties is crucial for designing materials with specific functions.

The electronic properties of derivatives stemming from this compound can be systematically tuned by introducing various substituents onto the aromatic ring. The existing chloro and difluoromethyl groups are strongly electron-withdrawing, which lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

By adding further substituents with different electronic characteristics (push/pull groups), the HOMO-LUMO energy gap can be precisely controlled. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or methoxy (-OCH3) groups increase the HOMO energy level, thereby reducing the energy gap. This can lead to a red-shift (a shift to longer wavelengths) in the UV-visible absorption spectrum. rsc.org

Electron-Withdrawing Groups (EWGs): Additional EWGs like nitro (-NO2) or cyano (-CN) groups further lower the LUMO energy level, which can also modify the energy gap and photophysical properties. rsc.org

This ability to tune the electronic structure is critical for applications in materials science, such as the development of organic semiconductors, dyes, and fluorescent probes, where the absorption and emission properties are paramount. researchgate.net

Table 1: Predicted Effect of Substituents on the Electronic Properties of this compound Derivatives This table is illustrative and based on general chemical principles.

Substituent Added (at position 5)Substituent TypeExpected Effect on HOMOExpected Effect on LUMOExpected Change in HOMO-LUMO Gap
-OCH3 (Methoxy)Strong EDGIncreaseMinor ChangeDecrease
-CH3 (Methyl)Weak EDGSlight IncreaseMinor ChangeSlight Decrease
-H (None)ReferenceReferenceReferenceReference
-Br (Bromo)Weak EWGDecreaseDecreaseMinor Change
-NO2 (Nitro)Strong EWGSignificant DecreaseSignificant DecreaseDecrease

Supramolecular Chemistry and Self-Assembly Research (General to Benzaldehydes)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. beilstein-journals.org Benzaldehyde and its derivatives are valuable building blocks in this field due to the versatile reactivity of the aldehyde group and the potential for the aromatic ring to engage in intermolecular interactions.

The aldehyde functionality is particularly useful for forming larger, organized structures through self-assembly. One key strategy is the formation of imine bonds through condensation with amines. This reaction is often reversible, allowing for "error correction" during the assembly process to form the most thermodynamically stable supramolecular architecture.

Another important application is in surface modification. Aldehyde-functionalized molecules can be immobilized on amino-functionalized surfaces (like SPR chips) through reductive amination. This process leads to the formation of self-assembled monolayers (SAMs), which can mimic biological surfaces for studying molecular recognition events. nih.gov The orientation and density of the ligands on the surface can be controlled, which is crucial for applications in biosensing and materials science. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape

The current academic research landscape is heavily focused on the development of novel methods for the introduction of the difluoromethyl group into organic molecules. researchgate.net This interest stems from the recognition that the CF2H moiety can significantly modulate the physicochemical and biological properties of a parent compound, including its metabolic stability, lipophilicity, bioavailability, and binding affinity. acs.orgacs.org Unlike the more common trifluoromethyl group, the difluoromethyl group offers a more nuanced modification of a molecule's properties. acs.orgacs.org

Research indicates a significant and growing interest in "lightly fluorinated" molecules containing groups like CF2H. qmul.ac.ukcas.cn The academic community is actively exploring the synthesis of various difluoromethylated building blocks, including aromatic aldehydes, which serve as versatile intermediates for more complex targets. The overarching goal is to expand the synthetic toolbox available to chemists, enabling the efficient and selective incorporation of the CF2H group into a wide array of molecular architectures. qmul.ac.uk While direct studies on 2-Chloro-4-(difluoromethyl)benzaldehyde are not widely published, the existing body of work on related structures provides a strong foundation for understanding its potential reactivity and applications.

Emerging Synthetic Strategies and Technologies for Difluoromethylated Benzaldehydes

The synthesis of difluoromethylated benzaldehydes and other aromatics has seen remarkable progress, moving beyond classical methods to more sophisticated and efficient technologies. A key area of development is the creation of new, stable, and safer difluoromethylating reagents. qmul.ac.uk

Emerging strategies can be broadly categorized:

Transition-Metal Catalysis : The last decade has seen a surge in metal-based methods, particularly using copper and palladium, to catalyze the transfer of a CF2H group to aromatic systems. rsc.org These methods often allow for late-stage difluoromethylation, which is the introduction of the functional group at a late step in a synthetic sequence, a highly valuable strategy in drug discovery. mdpi.comnih.gov

Photoredox Catalysis : Visible-light-mediated photocatalysis has emerged as a powerful and environmentally benign approach for generating difluoromethyl radicals under mild conditions. rsc.orgmdpi.com This technology has been successfully applied to the C-H difluoromethylation of various heteroarenes and other aromatic compounds. rsc.org

Difluorocarbene Chemistry : The use of difluorocarbene (:CF2) precursors remains a cornerstone of difluoromethylation. cas.cn Recent innovations have led to the development of new, non-ozone-depleting reagents that can generate difluorocarbene, which is then trapped by nucleophiles to form the desired difluoromethylated products. cas.cnrsc.org

From Trifluoromethyl Groups : A novel strategy involves the reductive defluorination of more readily available trifluoromethyl (CF3) groups to generate the CF2H moiety. researchgate.net This approach offers an alternative pathway to access these valuable compounds.

These advancing technologies are making compounds like this compound more accessible, thereby paving the way for their broader evaluation in various applications.

Future Avenues in Medicinal Chemistry Design and Agrochemical Innovation Based on this Scaffold

The this compound scaffold is a promising starting point for the development of new pharmaceuticals and agrochemicals. The introduction of fluorine-containing groups is a well-established strategy in both industries to enhance the efficacy and pharmacokinetic properties of bioactive molecules. mdpi.comwikipedia.org Approximately 20% of all pharmaceuticals and a significant portion of modern agrochemicals contain fluorine. acs.orgmdpi.com

In Medicinal Chemistry: The difluoromethyl group is considered a bioisostere of groups capable of hydrogen bonding, such as hydroxyls or thiols. acs.org Its lipophilic nature can improve a drug candidate's ability to cross cell membranes. mdpi.com Therefore, incorporating the 2-chloro-4-(difluoromethyl)phenyl motif into drug candidates could enhance metabolic stability, fine-tune receptor binding interactions, and improve oral bioavailability. mdpi.comresearchgate.net Future research will likely focus on using this aldehyde as a key intermediate to build more complex molecules targeting a range of diseases.

In Agrochemical Innovation: In the agrochemical sector, the CF2H group is increasingly found in new pesticides, including fungicides, herbicides, and insecticides. acs.orgacs.org It can favorably modulate the properties of a molecule, leading to higher potency and better performance in the field. acs.orgacs.org The this compound core could be elaborated into novel active ingredients. Given the constant need for new agrochemicals to combat resistance and meet stricter regulatory standards, scaffolds containing unique fluorinated groups are of high interest. shootsbysyngenta.com

Advanced Characterization and Computational Modeling in Elucidating Complex Reactivity

As new difluoromethylated compounds are synthesized, advanced analytical and computational tools are crucial for their characterization and for predicting their behavior.

Advanced Characterization:

Fluorine-19 (¹⁹F) NMR Spectroscopy : This is a powerful and indispensable technique for the characterization of organofluorine compounds. numberanalytics.com Due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, ¹⁹F NMR provides detailed information about the electronic environment of the fluorine atoms, confirming the presence and structure of the difluoromethyl group. numberanalytics.com

Mass Spectrometry : Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are essential for confirming the molecular formula and structure of newly synthesized fluorinated molecules. pfascentral.org

Computational Modeling:

Density Functional Theory (DFT) : Computational methods, particularly DFT, are increasingly used to predict the reactivity and regioselectivity of reactions on aromatic rings. researchgate.netresearchgate.net Such models can help chemists understand the influence of the chloro and difluoromethyl substituents on the benzaldehyde (B42025) ring, predicting, for example, the most likely sites for electrophilic aromatic substitution. researchgate.net

Molecular Property Prediction : Computational tools can model how the CF2H group influences key drug-like properties such as lipophilicity (logP), pKa, and conformational preference. acs.org These predictions can guide the rational design of new derivatives in medicinal and agrochemical discovery programs, saving time and resources. acs.org

The synergy between advanced synthetic methods, detailed characterization, and predictive computational modeling will continue to drive innovation in the fascinating and rapidly evolving field of organofluorine chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(difluoromethyl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and difluoromethylation of benzaldehyde derivatives. A common approach is the Friedel-Crafts acylation followed by selective halogenation. For example:

Chlorination : Use Cl₂ or SOCl₂ under controlled temperatures (0–5°C) to avoid over-halogenation .

Difluoromethylation : Introduce the CF₂H group via cross-coupling reactions (e.g., using CuI catalysts) or via fluorinated Grignard reagents .
Optimization Tips :

  • Monitor reaction progress with HPLC or GC-MS to prevent side products like 2,4-dichloro derivatives.
  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity thresholds for research: ≥95% .
  • Structural Confirmation :
    • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with PubChem or CAS database entries. Key signals: aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm) .
    • Mass Spectrometry : Confirm molecular ion peak (M⁺) at m/z 190.5 (calculated for C₈H₅ClF₂O) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • First Aid :
    • Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Storage : Keep in amber glass vials under nitrogen to prevent oxidation; store at 2–8°C .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₂H and -Cl groups deactivate the aromatic ring, directing electrophilic substitution to the meta position.
  • Impact on Suzuki-Miyaura Coupling : The aldehyde group acts as an electron-deficient site, enhancing oxidative addition with Pd catalysts. Use ligands like XPhos to stabilize intermediates .
  • Contradictions : Some studies report reduced yields due to steric hindrance from -CF₂H; mitigate by using bulkier bases (e.g., Cs₂CO₃ instead of K₂CO₃) .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Data Normalization : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural Confounders :
    • Check for impurities (e.g., residual solvents like DMSO) that may skew activity .
    • Verify substituent positions via X-ray crystallography (e.g., misassignment of chloro/difluoromethyl positions can alter binding affinity) .
  • Case Study : Inconsistent enzyme inhibition data may arise from varying buffer pH (optimal range: 7.0–7.4) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes. Parameters:
    • Grid box centered on heme iron (coordinates: x=15.7, y=12.3, z=8.9).
    • Score binding poses using the AMBER force field .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of protein-ligand complexes. Key metrics: RMSD (<2.0 Å), hydrogen bond occupancy (>70%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.